N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Description
N-(2-Methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole ring substituted with a 4-methylbenzylthio group at the 2-position and an acetamide side chain linked to a 2-methoxyphenethyl moiety.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-16-7-9-17(10-8-16)14-27-22-24-19(15-28-22)13-21(25)23-12-11-18-5-3-4-6-20(18)26-2/h3-10,15H,11-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILPTMZWKMNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, with the CAS number 953988-22-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 412.6 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study evaluating thiazole-benzimidazole derivatives demonstrated significant anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines, utilizing assays such as MTT and caspase-3 activation to assess efficacy .
2. Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds containing thiazole structures have been reported to exhibit potent AChE inhibitory activity. For example, a related study found that certain thiazole derivatives displayed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in cognitive disorders .
Synthesis and Evaluation
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's biological activities were evaluated through in vitro assays that measured cell viability and enzyme inhibition.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | MTT Assay on A549 and C6 cells | Significant anticancer activity observed |
| Study 2 | AChE Inhibition Assay | Potent inhibition with low IC50 values |
Case Studies
- Thiazole Derivatives in Cancer Research : A series of thiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications at the thiazole ring significantly influenced biological activity, suggesting structure-activity relationships (SAR) that could guide future drug design .
- Neuroprotective Effects : Another study focused on compounds with similar structures to evaluate their neuroprotective effects in models of Alzheimer's disease. The results showed that these compounds could enhance cognitive function by inhibiting AChE activity, thereby increasing acetylcholine levels in the brain .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Bioisosteric Replacements
The thiazole-acetamide scaffold is shared among several compounds in the evidence. Key structural variations include:
- Substituents on the thiazole ring: The target compound’s 4-methylbenzylthio group contrasts with analogs bearing triazinoindole (e.g., compounds 23–27 in ) or quinazolinone moieties (e.g., compounds A–D in ).
- Acetamide side chain : The 2-methoxyphenethyl group distinguishes it from derivatives with sulfamoylphenyl, bromophenyl, or trimethoxyphenyl substituents .
Table 1: Key Structural and Activity Comparisons
Pharmacological Implications
Antitumor Activity
- Role of Methoxy Groups : Compound 9 () demonstrates higher antitumor activity (MGI%: 10%) compared to sulfamoylphenyl analogs (MGI%: 7%), suggesting that methoxy substituents enhance activity, likely through improved lipophilicity or receptor binding . The target compound’s 2-methoxyphenethyl group may confer similar advantages.
- Impact of Side Chain Length : In , phenethyl-linked Compound C (GI₅₀: 3.16 µM) outperforms benzyl analogs (GI₅₀: 14.12 µM), indicating that longer alkyl chains (e.g., phenethyl vs. benzyl) improve potency . This supports the target compound’s design choice of a phenethyl side chain.
Antimicrobial Activity
- Thiazole Substitutions : highlights that substituents like 3-chlorophenyl or methyl groups on the thiazole ring significantly affect antimicrobial activity. For example, compound 107k (3-chlorophenyl substituent) shows broad-spectrum antifungal activity, suggesting that electron-withdrawing groups enhance efficacy . The target compound’s 4-methylbenzylthio group may similarly modulate solubility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
